

quality control testing for N-(2-Methoxyethyl)-2-nitroaniline

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Compound of Interest

Compound Name: *N*-(2-Methoxyethyl)-2-nitroaniline

CAS No.: 56436-24-9

Cat. No.: B2535493

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An In-Depth Guide to the Quality Control Testing of **N-(2-Methoxyethyl)-2-nitroaniline**

Abstract

N-(2-Methoxyethyl)-2-nitroaniline serves as a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. As with any component intended for drug development, rigorous quality control is paramount to ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).^{[1][2]} This document provides a comprehensive suite of application notes and detailed protocols for the quality control testing of **N-(2-Methoxyethyl)-2-nitroaniline**, designed for researchers, scientists, and drug development professionals. The methodologies herein are grounded in established analytical principles and aligned with the expectations of regulatory bodies, such as those outlined by the International Council for Harmonisation (ICH).^{[3][4][5][6]}

Introduction: The Imperative of Quality Control

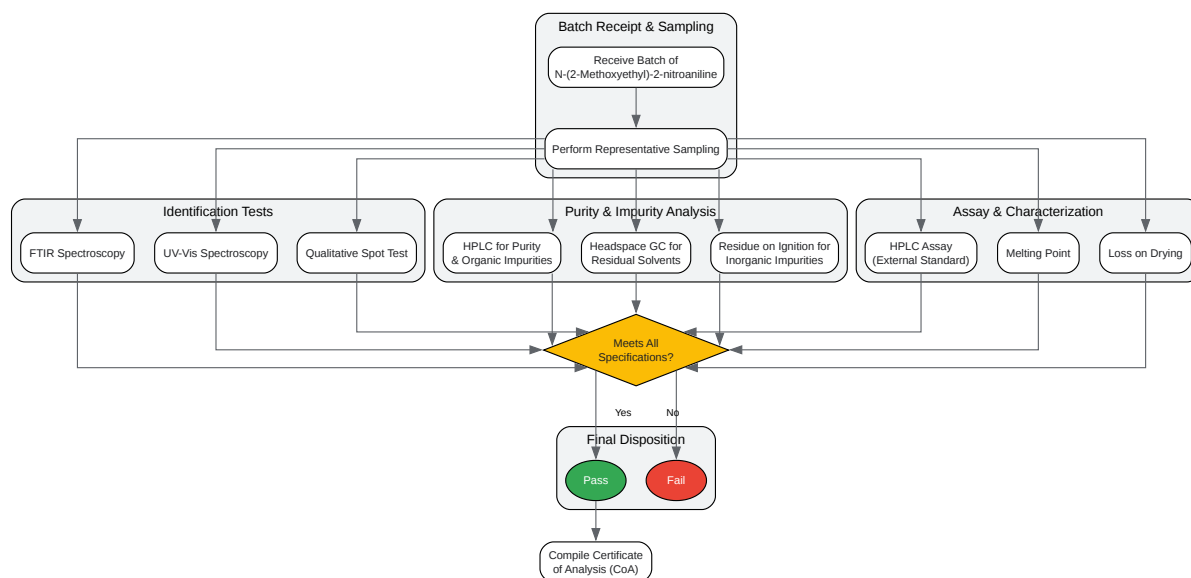
The journey of a drug from a laboratory concept to a patient-ready therapeutic is underpinned by a meticulous and unwavering commitment to quality. For chemical intermediates like **N-(2-Methoxyethyl)-2-nitroaniline**, this commitment materializes as a robust quality control (QC)

strategy. The purity profile of an intermediate directly influences the quality of the final API; impurities introduced at this stage can carry through the synthetic process, potentially impacting the final drug's safety and efficacy.[1][7]

This guide delineates a multi-faceted analytical approach to fully characterize **N-(2-Methoxyethyl)-2-nitroaniline**, ensuring it meets the stringent standards required for pharmaceutical development. The protocols cover four critical aspects of quality control:

- Identification: Confirming the compound's structure and identity.
- Purity & Impurity Profiling: Detecting, identifying, and quantifying all extraneous substances. [8]
- Assay: Accurately measuring the concentration of the compound.
- Physicochemical Properties: Characterizing fundamental physical and chemical attributes.

The overall workflow for the quality control of a batch of **N-(2-Methoxyethyl)-2-nitroaniline** is a systematic process, beginning with initial identification and culminating in a comprehensive purity and strength assessment.



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Caption: Overall Quality Control Workflow.

Physicochemical Properties & Identification Protocols

Confirming the identity of the material is the foundational step in any QC assessment. A combination of spectroscopic and physical tests provides an unambiguous confirmation of the molecular structure.

Table 1: Physicochemical Properties of **N-(2-Methoxyethyl)-2-nitroaniline**

Property	Value	Source
IUPAC Name	N-(2-methoxyethyl)-2-nitroaniline	[9]
CAS Number	56436-24-9	[9][10]
Molecular Formula	C ₉ H ₁₂ N ₂ O ₃	[10]
Molecular Weight	196.20 g/mol	[10]

| Appearance | Expected to be a yellow or orange solid | Inferred from related nitroaniline compounds[11] |

Protocol 1: Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, creating a unique spectral "fingerprint." This technique is excellent for confirming the presence of key functional groups.

Methodology:

- **Sample Preparation:** Prepare a potassium bromide (KBr) disc. Mix approximately 1-2 mg of the sample with 100-200 mg of dry, FT-IR grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.
- **Background Collection:** Place no sample in the beam path and collect a background spectrum to account for atmospheric CO₂ and H₂O.
- **Sample Analysis:** Place the KBr sample disc in the spectrometer's sample holder and acquire the spectrum.

- Data Interpretation: Process the spectrum (baseline correction, smoothing) and identify the characteristic absorption bands.

Table 2: Expected FT-IR Peak Assignments

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3350 - 3400	Medium	N-H Stretch	Secondary Amine
2850 - 2980	Medium-Strong	C-H Stretch	Aliphatic (Methoxy & Ethyl)
1600 - 1640	Strong	N-H Bend	Secondary Amine
1500 - 1530	Strong	Asymmetric NO ₂ Stretch	Nitro Group
1330 - 1370	Strong	Symmetric NO ₂ Stretch	Nitro Group
1250 - 1350	Strong	C-N Stretch	Aromatic Amine
1050 - 1150	Strong	C-O-C Stretch	Ether

(Predicted data based on analysis of closely related compounds)[12]

Protocol 2: Identification by UV-Visible Spectroscopy

Principle: The conjugated system of the nitroaniline chromophore absorbs UV-Vis light at characteristic wavelengths (λ_{max}). This provides a simple and rapid identity check.

Methodology:

- Solvent Selection: Use a UV-grade solvent such as methanol or ethanol.
- Standard Preparation: Prepare a dilute solution of the sample (e.g., 10 $\mu\text{g/mL}$) in the chosen solvent.

- Analysis: Use a calibrated dual-beam UV-Vis spectrophotometer. Scan the sample from 200 nm to 500 nm against a solvent blank.
- Determination: Identify the wavelength(s) of maximum absorbance (λ_{max}). Based on similar 2-nitroaniline structures, strong absorbance is expected around 280 nm and 410 nm.[13]

Protocol 3: Qualitative Spot Test for Aromatic Nitro Compounds

Principle: Aromatic nitro groups can be reduced in an alkaline medium by a mild reducing agent like glucose to form distinctly colored azoxy compounds.[14] This provides a rapid chemical confirmation of the nitro functionality.

Methodology:

- Sample Preparation: Dissolve a few milligrams of the sample in 1 mL of ethanol.
- Reaction Setup: In a microplate well or on a white spot plate, add 2 drops of 2N sodium hydroxide solution.
- Test: Add one drop of the sample solution to the well, followed by 2-3 drops of a 10% aqueous glucose solution.[14]
- Observation: Gently warm the plate (e.g., on a 60°C hot plate) for a few minutes.[14] The development of a wine-red or deep orange color indicates a positive test for an aromatic nitro compound.[14][15]

Chromatographic Purity and Impurity Profiling

Impurity profiling is a cornerstone of pharmaceutical quality assurance.[7] The primary synthetic route to **N-(2-Methoxyethyl)-2-nitroaniline** is likely a nucleophilic aromatic substitution (S_NAr) reaction between a halogenated 2-nitrobenzene and 2-methoxyethylamine.[16][17][18] This informs the search for potential process-related impurities.

Potential Impurities to Monitor:

- Starting Materials: 2-chloronitrobenzene (or 2-fluoronitrobenzene) and 2-methoxyethylamine.

- By-products: Polysubstituted nitroanilines.[17]
- Degradation Products: Products from hydrolysis of the ether linkage or reduction of the nitro group.[19]
- Residual Solvents: Solvents used during synthesis and purification (e.g., DMF, ethanol, ethyl acetate).[1][16]

Protocol 4: Purity by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A reversed-phase method is ideal for separating moderately polar compounds like **N-(2-Methoxyethyl)-2-nitroaniline** from its potential impurities.

Methodology:

- Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.[13]
- Sample Preparation:
 - Test Solution: Accurately weigh and dissolve approximately 25 mg of the sample in a 50 mL volumetric flask with the mobile phase diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration of about 0.5 mg/mL.
 - Reference Standard (for Assay): Prepare a reference standard of known purity at the same concentration.
- Chromatographic Analysis: Inject the sample onto the HPLC system under the specified conditions.
- Data Analysis:
 - Purity: Use the area percent method. Integrate all peaks and calculate the percentage of the main peak relative to the total area of all peaks.

- Impurities: Report any impurity exceeding the reporting threshold (typically 0.05% or as defined by ICH Q3A guidelines).[8]

Table 3: Recommended HPLC Method Parameters

Parameter	Recommended Condition	Rationale
Column	C18 Reversed-Phase, 4.6 x 150 mm, 5 μm	Provides good retention and separation for moderately polar aromatic compounds.[13]
Mobile Phase A	0.1% Formic Acid in Water	Provides protons for good peak shape and is MS-compatible.[13]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Strong organic solvent for elution.
Gradient	0-2 min (30% B), 2-20 min (30% to 90% B), 20-25 min (90% B), 25-26 min (90% to 30% B), 26-30 min (30% B)	A gradient ensures elution of both more polar and less polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Ensures reproducible retention times.
Injection Vol.	10 μL	

| Detector | DAD at 280 nm | Wavelength of high absorbance for the nitroaniline chromophore.
[13] |

Table 4: System Suitability Test (SST) Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	0.8 – 1.5
Theoretical Plates (N)	> 2000

| %RSD of Peak Area (n=6) | ≤ 2.0% |

Protocol 5: Residual Solvents by Headspace Gas Chromatography (GC)

Principle: This method is used to quantify volatile organic compounds (residual solvents) remaining from the manufacturing process, as mandated by ICH Q3C.[4] Headspace sampling is used to introduce only the volatile components into the GC system, avoiding contamination from the non-volatile sample matrix.

Methodology:

- Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
- Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl sulfoxide - DMSO). Crimp the vial securely.
- Standard Preparation: Prepare standards of potential solvents (e.g., ethanol, ethyl acetate, DMF) in DMSO at known concentrations.
- Analysis: Place vials in the headspace autosampler and run the sequence. The heated vial allows volatile solvents to partition into the headspace gas, which is then injected into the GC.
- Quantification: Calculate the concentration of each solvent in the sample by comparing its peak area to the calibration curve generated from the standards.

Table 5: Recommended GC Method Parameters

Parameter	Recommended Condition
Column	DB-624 or equivalent (30 m x 0.32 mm, 1.8 μ m)
Carrier Gas	Helium or Nitrogen
Headspace Temp.	80 °C
Injector Temp.	200 °C
Oven Program	40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min

| Detector Temp. | 250 °C (FID) |

Structural Confirmation & Assay

While identification tests confirm the presence of functional groups, more advanced techniques are required for unambiguous structural elucidation and accurate quantification.

Protocol 6: Structural Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing a precise molecular weight and valuable structural information from fragmentation patterns.[20]

Methodology:

- Instrumentation: A High-Resolution Mass Spectrometer (HRMS) such as an Orbitrap or Q-TOF, coupled to an HPLC system (LC-MS) or with a direct infusion source.[21]
- Analysis (LC-MS mode): Use the HPLC method described in Protocol 4. The eluent is directed into the MS source.
- Ionization: Use Electrospray Ionization (ESI) in positive mode.
- Data Interpretation:

- Confirm the presence of the protonated molecule $[M+H]^+$ at m/z 197.0921 (calculated for $C_9H_{13}N_2O_3^+$).
- Analyze the fragmentation pattern. For ortho-nitroanilines, characteristic fragmentation can involve interactions with the nitro group.[\[22\]](#)

Protocol 7: Assay by HPLC with External Standard

Principle: The concentration (assay) of the compound is determined by comparing the peak response of the sample to that of a highly purified reference standard of known concentration.

Methodology:

- Procedure: Use the same HPLC method and preparations as described in Protocol 4.
- Analysis: Perform replicate injections (e.g., $n=3$) of both the Reference Standard and the Test Solution.
- Calculation: The assay is calculated using the following formula:

$$\text{Assay (\%)} = (\text{Area_Sample} / \text{Area_Standard}) \times (\text{Conc_Standard} / \text{Conc_Sample}) \times \text{Purity_Standard}$$

Where:

- Area_Sample is the average peak area of the analyte in the Test Solution.
- Area_Standard is the average peak area of the analyte in the Reference Standard solution.
- Conc_Standard is the concentration of the Reference Standard.
- Conc_Sample is the concentration of the Test Solution.
- Purity_Standard is the certified purity of the Reference Standard (e.g., 99.8%).

Physical Properties Testing

These tests provide crucial information about the material's purity and composition.

Protocol 8: Melting Point Determination

Principle: A pure crystalline solid has a sharp, well-defined melting point. The presence of impurities typically lowers and broadens the melting range.

Methodology:

- Place a small amount of the finely powdered, dry sample into a capillary tube.
- Use a calibrated melting point apparatus.
- Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the sample is completely liquid. This is the melting range.

Protocol 9: Loss on Drying (LOD)

Principle: This gravimetric test measures the percentage of volatile matter (primarily water and residual solvents) that is removed upon heating under controlled conditions.

Methodology:

- Accurately weigh a sample container (e.g., a weighing bottle).
- Add approximately 1.0 g of the sample and weigh accurately.
- Heat the sample in a vacuum oven at a specified temperature (e.g., 60 °C) and pressure for a defined period (e.g., 4 hours).
- Cool the sample in a desiccator and re-weigh.
- Calculate the percentage weight loss.

Protocol 10: Residue on Ignition (ROI) / Sulfated Ash

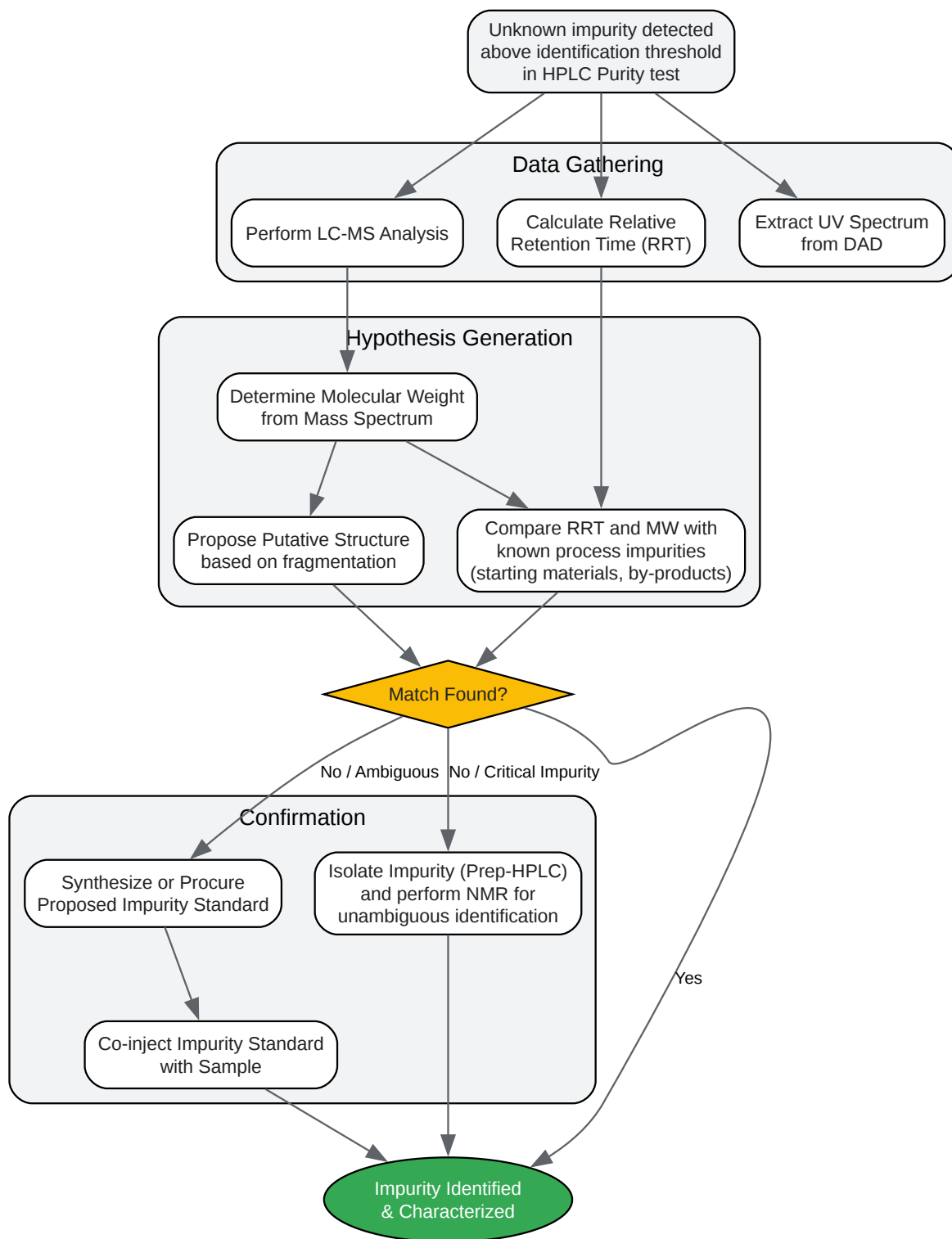
Principle: This test measures the amount of inorganic impurities in an organic substance.^[2] The sample is charred and then ignited with sulfuric acid at high temperatures, converting metal salts to their more stable sulfates.

Methodology:

- Weigh a crucible that has been previously ignited and tared.
- Add approximately 1.0 g of the sample and weigh accurately.
- Moisten the sample with concentrated sulfuric acid.
- Heat gently until the sample is thoroughly charred.
- Ignite the crucible in a muffle furnace at 600 ± 50 °C until all black particles have disappeared.
- Cool in a desiccator, weigh, and calculate the percentage of residue.

Impurity Characterization and Data Summary

When an unknown impurity is detected above the identification threshold (e.g., >0.10% as per ICH Q3A), a systematic investigation is required to determine its structure.[8]



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Caption: Impurity Identification and Characterization Workflow.

Table 6: Summary of Specifications

Test	Method	Acceptance Criteria
Identification A	FT-IR	Spectrum conforms to that of the reference standard.
Identification B	UV-Vis	λ_{max} at approximately 280 nm and 410 nm (± 2 nm).
Appearance	Visual	Yellow to orange crystalline powder.
Melting Point	USP <741>	Specific range to be established based on reference material (e.g., 1-2°C range).
Assay	HPLC	98.0% - 102.0% (on dried basis).
Purity (Organic)	HPLC	Purity \geq 99.0%. Individual unspecified impurity \leq 0.10%. Total impurities \leq 1.0%.
Loss on Drying	USP <731>	\leq 0.5%
Residue on Ignition	USP <281>	\leq 0.1%

| Residual Solvents | USP <467> / GC | Meets ICH Q3C limits. |

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